molecular formula C8H8FNO2 B2731259 2-Ethyl-4-fluoro-1-nitrobenzene CAS No. 1089279-29-7

2-Ethyl-4-fluoro-1-nitrobenzene

Cat. No.: B2731259
CAS No.: 1089279-29-7
M. Wt: 169.155
InChI Key: MQNMCCCUGXMTSZ-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluoro-1-nitrobenzene is a chemical compound with the molecular formula C8H8FNO2 . It has an average mass of 169.153 Da and a monoisotopic mass of 169.053909 Da . It is also known by other names such as 4-Ethyl-1-fluoro-2-nitrobenzene .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethyl group, a fluoro group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 220.3±20.0 °C and a predicted density of 1.223±0.06 g/cm3 . It should be stored in a sealed container at room temperature .

Scientific Research Applications

Electron Attachment and Dissociation

  • Application : Research on nitrobenzene derivatives, including 2-Ethyl-4-fluoro-1-nitrobenzene, focuses on their electronic properties, specifically temporary anion states and dissociative electron attachment. These studies are significant for understanding the electronic behavior of these compounds (Asfandiarov et al., 2007).

Molecular Ordering in Dielectric Media

  • Application : Comparative statistical analysis of molecular ordering in smectogenic compounds, including derivatives of nitrobenzene, has been performed. This research is vital for understanding the behavior of these compounds in various media and their potential applications in materials science (Ojha, 2005).

Catalytic Chemical Reactions

  • Application : Studies on the catalytic amination of 2-fluoronitrobenzene and related compounds have been conducted to explore their reactivity and potential in synthetic chemistry applications. This research sheds light on the versatility of these compounds in various chemical reactions (Kim & Yu, 2003).

Microwave-Mediated Reductions

  • Application : Research on the reduction of nitroaromatic compounds, including 4-fluoronitrobenzene, under microwave irradiation explores new methods of chemical synthesis. This is important for developing more efficient and environmentally friendly synthetic processes (Spencer et al., 2008).

Spectroscopic Analysis

  • Application : Spectroscopic studies, such as X-ray crystallography and NMR, are conducted on various nitrobenzene derivatives, including 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. This research is crucial for characterizing the structural and electronic properties of these compounds (Sweeney et al., 2018).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-ethyl-4-fluoro-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNMCCCUGXMTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089279-29-7
Record name 2-ethyl-4-fluoro-1-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromo-4-fluoro-1-nitrobenzene (21.8 g, 100 mmol), ethyl boronic acid (7.5 g, 100 mL), K2CO3 (40 g, 300 mL), dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium (II) (6 g) in dioxane (250 mL) and H2O (80 mL) was flushed with N2 and heated at 100° C. overnight. The reaction was diluted with EtOAc and H2O and filtered through Celite®. The organic layer was separated, concentrated and purification by flash chromatography provided the title compound (4.1 g, 24.2 mmol, 24%). 1H NMR (400 MHz, CDCl3) δ ppm 1.30 (t, J=7.78, 3H), 2.92 (q, J=7.78, 2H), 7.01-7.11 (m, 2H), 7.98 (dd, J=8.53 Hz, J=5.53 Hz, 1H).
Quantity
21.8 g
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100 mL
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300 mL
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250 mL
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80 mL
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6 g
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catalyst
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Yield
24%

Synthesis routes and methods II

Procedure details

3-ethyl-fluorobenzene was reacted with nitric acid to obtain 4-nitro-3-ethyl-fluorobenzene which was reacted with N-hydroxy-phthalimide to form 0-(4-nitro-3-ethyl-phenoxy)-phthalimide which was reacted to form 0-(4-nitro-3-ethylphenyl)-hydroxylamine melting at 55°-56° C.
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